![molecular formula C23H20N4O2 B2973697 3-methyl-5-(2-methylindoline-1-carbonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941890-69-3](/img/structure/B2973697.png)
3-methyl-5-(2-methylindoline-1-carbonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that includes several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a phenyl ring, and an indoline ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazolo[3,4-b]pyridine derivatives can be synthesized using various strategies . Similarly, 2-methylindoline can be synthesized from commercially available anilines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Scientific Research Applications
Catalytic Protodeboronation and Alkene Hydromethylation
Background:: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.
Application:: Researchers have developed a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Iridium-Catalyzed Friedel-Crafts Reaction
Background:: Novel phosphoramidite ligands synthesized from enantiopure BINOL and 2-methylindoline or 2-methyl-1,2,3,4-tetrahydroquinoline have shown promise.
Application:: These ligands exhibit efficiency in iridium-catalyzed Friedel-Crafts reactions of indoles with allylic carbonates. The resulting branched products display high regio- and enantioselectivities .
Metal-Organic Frameworks (MOFs)
Background:: Flexible achiral ligands play a crucial role in constructing MOFs.
Application:: Using a novel flexible ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), researchers synthesized metal(ii)-complexes (ZnL2·2H2O, CdL2(H2O)2·8H2O, CoL2(H2O)·H2O, and NiL2(H2O)·H2O). These MOFs were structurally characterized and hold potential for various applications .
properties
IUPAC Name |
3-methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-14-12-16-8-6-7-11-19(16)26(14)23(29)18-13-24-22-20(21(18)28)15(2)25-27(22)17-9-4-3-5-10-17/h3-11,13-14H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHSJEDWMVRRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CNC4=C(C3=O)C(=NN4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(2-methylindoline-1-carbonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.